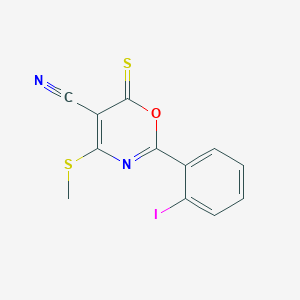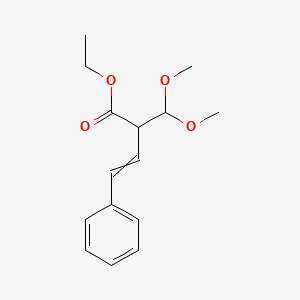![molecular formula C27H36N4O2 B14394113 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione CAS No. 88172-24-1](/img/structure/B14394113.png)
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound that features two piperazine rings connected by a propane-1,3-dione linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of piperazine derivatives with a suitable dione precursor. One common method involves the condensation of 1,3-dichloropropane with 4-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Yields oxidized derivatives with additional functional groups.
Reduction: Produces reduced forms with altered functional groups.
Substitution: Results in substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with chlorophenyl groups.
1,3-Bis[4-(2-hydroxyethyl)piperazin-1-yl]propane: Features hydroxyethyl groups instead of phenylethyl.
Uniqueness
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific phenylethyl substituents, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
88172-24-1 |
|---|---|
Molekularformel |
C27H36N4O2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1,3-bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-19-15-28(16-20-30)13-11-24-7-3-1-4-8-24)23-27(33)31-21-17-29(18-22-31)14-12-25-9-5-2-6-10-25/h1-10H,11-23H2 |
InChI-Schlüssel |
BJBDBQFZPXNOSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


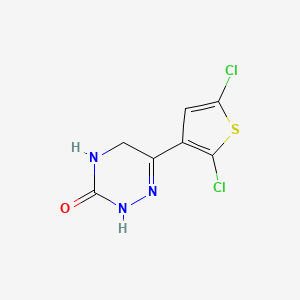
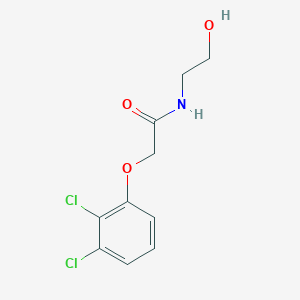
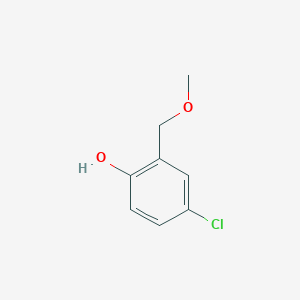
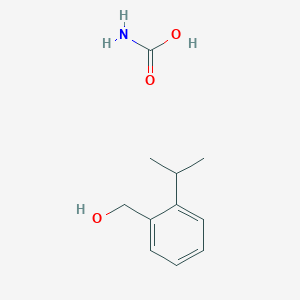
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
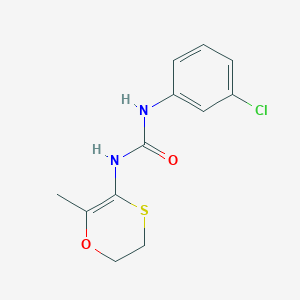

![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
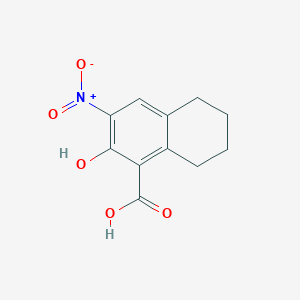
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
